![molecular formula C8H8ClNO2 B170604 2-[(3-chlorophenyl)amino]acetic Acid CAS No. 10242-05-4](/img/structure/B170604.png)

2-[(3-chlorophenyl)amino]acetic Acid

Overview

Description

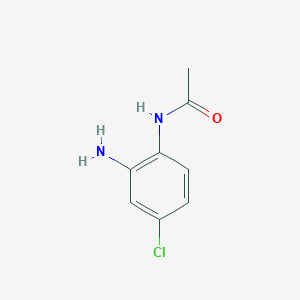

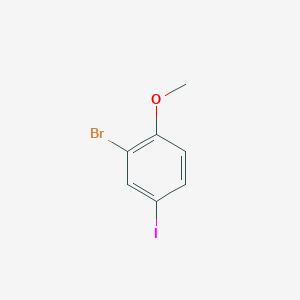

“2-[(3-chlorophenyl)amino]acetic Acid” is a chemical compound with the molecular formula C8H8ClNO2 . It is also known as “(3-chloroanilino)acetic acid hydrochloride” and "(2R)-amino (3-chlorophenyl)ethanoic acid" .

Molecular Structure Analysis

The molecular weight of “this compound” is 185.61 . The InChI key is MGOUENCSVMAGSE-UHFFFAOYSA-N . The compound has a structure that includes a chlorophenyl group attached to an amino acetic acid group .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 185.61 . The compound’s density, melting point, boiling point, and other physical and chemical properties are not specified in the search results .Scientific Research Applications

Environmental and Toxicological Research

One of the key areas of research is the study of the environmental impact and toxicology of related chlorophenyl compounds. For example, the study on the global trends and gaps for studies about 2,4-D herbicide toxicity highlights the importance of understanding the environmental fate and behavior of chlorophenyl herbicides. This research points towards the need for further investigation into the toxicological effects of such compounds on non-target species, particularly in aquatic environments (Zuanazzi, Ghisi, & Oliveira, 2020). Similarly, the assessment of the emission of certain organochlorine compounds on the aquatic environment sheds light on the moderate to high persistence of chlorophenols in the environment, suggesting the need for localized mitigation strategies to prevent their entry into natural water bodies (Krijgsheld & Gen, 1986).

Pharmacological Potential

In the field of pharmacology, the pharmacological review of Chlorogenic Acid (CGA) showcases the broad spectrum of biological and therapeutic roles of phenolic acids, including antioxidant, antibacterial, hepatoprotective, and anti-inflammatory activities (Naveed et al., 2018). This suggests potential pharmacological applications for related compounds like 2-[(3-chlorophenyl)amino]acetic Acid, especially in exploring novel drug formulations with minimized side effects.

Biodegradation and Environmental Remediation

Research into the bacterial catabolism of indole-3-acetic acid, a compound structurally related to this compound, underscores the importance of microbial pathways in the biodegradation of aromatic compounds. The identification of gene clusters responsible for the degradation of such compounds points towards the potential use of biotechnological applications in environmental remediation (Laird, Flores, & Leveau, 2020).

Safety and Hazards

Mechanism of Action

Target of Action

It is a derivative of glycine , an amino acid that plays a crucial role in the central nervous system and is involved in various metabolic pathways.

Mode of Action

Biochemical Pathways

Given its structural similarity to glycine , it might be involved in the same biochemical pathways as glycine, such as protein synthesis and neurotransmission.

Result of Action

Properties

IUPAC Name |

2-(3-chloroanilino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c9-6-2-1-3-7(4-6)10-5-8(11)12/h1-4,10H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXFAYGKDCLTER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396321 | |

| Record name | 2-[(3-chlorophenyl)amino]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10242-05-4 | |

| Record name | N-(3-Chlorophenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10242-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(3-chlorophenyl)amino]acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-CHLOROANILINO)ACETIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9,10-Bis[N,N-di-(p-tolyl)-amino]anthracene](/img/structure/B170546.png)

![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B170547.png)

![6-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B170554.png)

![4'-Cyano-4-[3-(acryloyloxy)propoxy]biphenyl](/img/structure/B170597.png)